molecular formula C16H12N2O2S B12793114 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide CAS No. 71087-62-2

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide

Cat. No.: B12793114
CAS No.: 71087-62-2
M. Wt: 296.3 g/mol
InChI Key: OTUKHJHWSAVWJH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide is a heterocyclic compound that belongs to the class of pyrazoles This compound is known for its unique structural features, which include a benzothieno ring fused with a pyrazole ring The presence of the 4,4-dioxide group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Scientific Research Applications

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide lies in its fused benzothieno-pyrazole structure and the presence of the 4,4-dioxide group.

Properties

CAS No.

71087-62-2

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-1-phenyl-[1]benzothiolo[3,2-c]pyrazole 4,4-dioxide

InChI

InChI=1S/C16H12N2O2S/c1-11-16-15(18(17-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16,19)20/h2-10H,1H3

InChI Key

OTUKHJHWSAVWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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